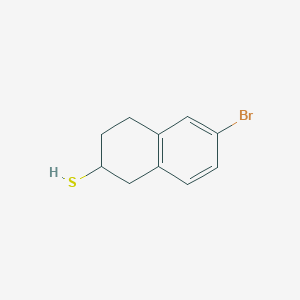
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is an organic compound with the molecular formula C10H11BrS It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 6th position and a thiol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a thiol group. One common method includes:
Bromination: 1,2,3,4-Tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Thiol Introduction: The brominated intermediate is then reacted with thiourea followed by hydrolysis to introduce the thiol group at the 2nd position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include amines or ethers depending on the nucleophile used.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include dehalogenated compounds or sulfides.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol involves its interaction with various molecular targets. The bromine atom and thiol group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2-thiol:
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C10H11BrS |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-thiol |
InChI |
InChI=1S/C10H11BrS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 |
InChI Key |
IPZINQLNPZSKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1S)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)

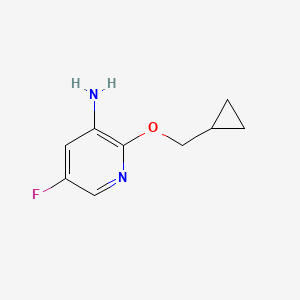
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
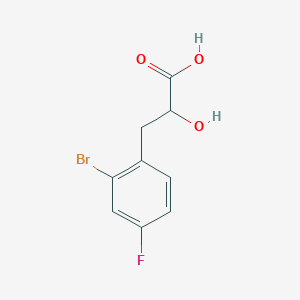
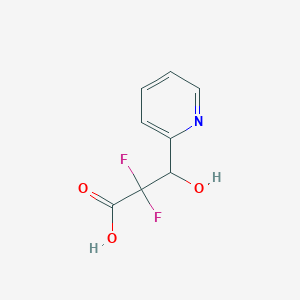
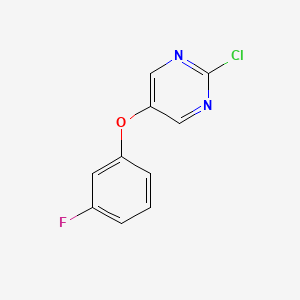
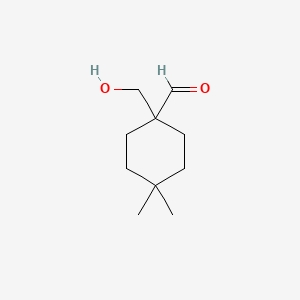
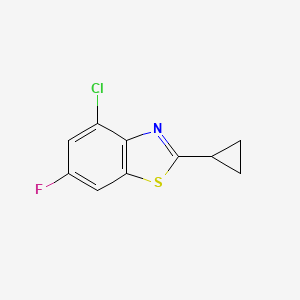

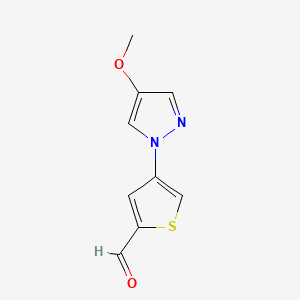
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
